molecular formula C21H25ClN2O B2467316 N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide CAS No. 132862-63-6

N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide

Cat. No.: B2467316
CAS No.: 132862-63-6
M. Wt: 356.89
InChI Key: VFMZNDODBMJOCD-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a benzyl group and an acetamide moiety attached to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Acetamide Formation: The acetamide moiety is introduced by reacting the benzylpiperidine intermediate with 2-chlorophenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in studies investigating receptor binding and neurotransmitter modulation.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-benzylpiperidin-4-yl)methyl)-2-(2-fluorophenyl)acetamide
  • N-((1-benzylpiperidin-4-yl)methyl)-2-(2-bromophenyl)acetamide
  • N-((1-benzylpiperidin-4-yl)methyl)-2-(2-methylphenyl)acetamide

Uniqueness

N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its pharmacokinetic properties and receptor binding profile. This makes it distinct from its analogs with different substituents on the phenyl ring, potentially leading to different biological activities and applications.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O/c22-20-9-5-4-8-19(20)14-21(25)23-15-17-10-12-24(13-11-17)16-18-6-2-1-3-7-18/h1-9,17H,10-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMZNDODBMJOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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